molecular formula C9H9ClO2 B1586121 4-Methoxyphenylacetyl chloride CAS No. 4693-91-8

4-Methoxyphenylacetyl chloride

Cat. No.: B1586121
CAS No.: 4693-91-8
M. Wt: 184.62 g/mol
InChI Key: CXJOONIFSVSFAD-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetyl chloride: is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenylacetyl chloride, where a methoxy group is substituted at the para position of the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of various compounds, suggesting that its targets may vary depending on the specific reaction it is involved in .

Mode of Action

The mode of action of 4-Methoxyphenylacetyl chloride involves its reactivity as an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, leading to various types of compounds . For example, it has been used in the synthesis of higenamine, a cardiotonic principle of aconite root .

Result of Action

The molecular and cellular effects of This compound are largely dependent on the specific reaction it is involved in. For instance, in the synthesis of higenamine, it contributes to the formation of the final product, which has cardiotonic effects .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For example, the presence of other reactants, temperature, and pH can all affect its reactivity and the outcome of the reactions it is involved in .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenylacetyl chloride can be synthesized through the reaction of 4-methoxyphenylacetic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 4-methoxyphenylacetic acid is treated with thionyl chloride. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    4-Methoxyphenylacetic Acid: Formed from hydrolysis.

Comparison with Similar Compounds

Uniqueness: 4-Methoxyphenylacetyl chloride is unique due to the presence of the methoxy group, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in the synthesis of compounds that require specific functional groups for their biological or chemical activity .

Properties

IUPAC Name

2-(4-methoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJOONIFSVSFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196988
Record name Benzenacetyl chloride, 4-methoxy-
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4693-91-8
Record name 4-Methoxybenzeneacetyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=4693-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenacetyl chloride, 4-methoxy-
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Record name Benzenacetyl chloride, 4-methoxy-
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Record name Benzeneacetyl chloride, 4-methoxy
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Record name 4-Methoxyphenylacetyl chloride
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Synthesis routes and methods I

Procedure details

8-Ethano-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline (10). A 100 mL three-necked flask was dried for 24 h at 210° C. While cooling under a stream of dry nitrogen, the flask was immersed in an ethanol/dry ice bath and cooled to -75° C. Boron tribromide (300 μl, 3.16 mmole) was introduced, followed by 10 ml of dry dichloromethane. Purified 9 (224 mg, 0.754 mmole), as the base, in 30 ml of dry dichloromethane was added in a dropwise fashion. Thirty minutes after the addition of 9, the stirring was stopped, the nitrogen was replaced by a calcium sulfate drying tube, and the mixture was left in the cold for 12 h. After refluxing for 1 h, the reaction mixture was recooled in an ice bath and 3.5 ml of 10% ammonium hydroxide was slowly added and a flocculent precipitate formed. After stirring for 15 min, the cold bath was removed and 50 ml of water was added. The subsequent isolation of the product was conducted in the dark to minimize photooxidation. The phases were separated, the dichloromethane was removed in vacuo and the residue was dissolved in ethyl ether. The aqueous phase (pH 8.4) was adjusted to pH 9.1 with 10% ammonium hydroxide and extracted eight times with 20 ml portions of ether. All ether phases were combined, dried (Na2SO4), and concentrated to give a yellow oil. An attempt was made to purify this base by methansulfonate salt formation, but this salt form resisted crystallization. The hydrochloride salt was made and recrystallized from acetone/ethanol/ethyl ether in 29% yield. There was evidence of additional product in the mother liquor but it resisted crystallization: mp (sealed tube) 218°-220° C. sublime; 1H NMR (base in CDCl3) δ 6.67 (AA'BB', 4 H aromatic), 4.58 (s, 1 H, OH), 2.87-3.30 (m, 1 H, 1-H), 2.43-2.87 (m, 4 H, 1-CH2, 3-H2), 2.33 (s, 3 H, NCH3), 1.90-2.27 (m, 4 H, 4-H2, 5-H, 8-H), 0.93-1.72 (m, 8 H, remaining protons); IR (base, neat) 3300 (OH stretch) cm -1 ; mass spectrum, m/z 283 (M+), 176 (M+ -p-hydroxybenzyl, base), 148 (retro-Diels-Alder), 107 (p-hydroxybenzyl+), 106 (p-hydroxybenzyl-1+), 42 (CH2 =N=CH2+).
[Compound]
Name
8-Ethano-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Name
9
Quantity
224 mg
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Thionyl chloride (200 ml) was added to 4-methoxyphenylacetic acid (78 g, 0.47 mole) followed by one drop of dimethylformamide. The reaction was heated at 65° C. for 4 hours and the solvent was removed under vacuum. The residue was distilled in vacuo (water aspirator) at 135° C. to give the product as a red oil (75.9 g, 88%).
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Methoxyphenylacetyl chloride in synthesizing bioactive compounds?

A: this compound serves as a vital building block in synthesizing various biologically active compounds. For instance, it's a key starting material in creating [14C]- and [2H]-labeled LY253351 (YM12617–1), a potent α1-receptor antagonist studied for its potential in treating benign prostatic hypertrophy (BPH) [].

Q2: Can you elaborate on the synthetic application of this compound highlighted in the research?

A: In a study focused on synthesizing [14C]-labeled LY253351, researchers utilized this compound to create [14C]-4-methoxyphenylacetone []. This intermediate was synthesized through a palladium(0)-catalyzed reaction with tetramethylstannane. This reaction highlights the compound's versatility in forming crucial intermediates for synthesizing complex molecules.

Q3: Besides its use in synthesizing pharmaceutical compounds, are there other applications of this compound?

A: Yes, research indicates its use in synthesizing natural products. For example, it plays a crucial role in the multi-step synthesis of (±)-cryptopleurine, an alkaloid with potential biological activity []. In this synthesis, this compound, along with 2-methylpyridine and methyl 3,4-dimethoxybenzoate, are used to create 2-(3,4-dihydroxyphenyl)-cis-3-(4-hydroxyphenyl)quinolizidin-4-one, a key intermediate in the process [].

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